2-Amino-3-benzylsulfanylpropan-1-ol
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Overview
Description
2-Amino-3-benzylsulfanylpropan-1-ol is an organic compound that features an amino group, a benzylsulfanyl group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzylsulfanylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of benzyl mercaptan with an appropriate epoxide, followed by the introduction of an amino group. The reaction conditions typically require a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the benzyl mercaptan on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-benzylsulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Amino-3-benzylsulfanylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-benzylsulfanylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, leading to modulation of their activity. The benzylsulfanyl group may also participate in hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(benzyloxy)propan-1-ol: Similar structure but with an oxygen atom instead of sulfur.
1-(Benzylsulfanyl)octan-2-ol: Longer carbon chain with similar functional groups.
Uniqueness
2-Amino-3-benzylsulfanylpropan-1-ol is unique due to the presence of both amino and benzylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-3-benzylsulfanylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOITUNWAPLMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330204 |
Source
|
Record name | 2-amino-3-benzylsulfanylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68704-78-9 |
Source
|
Record name | 2-amino-3-benzylsulfanylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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